Cas no 1344796-88-8 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine)

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine structure
1344796-88-8 structure
Product name:3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
CAS No:1344796-88-8
MF:C12H16ClNO2
Molecular Weight:241.713942527771
CID:6088956
PubChem ID:63969886

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
    • 1344796-88-8
    • EN300-1963869
    • インチ: 1S/C12H16ClNO2/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-5,7-8H,3,6,14H2,1-2H3/b5-4+
    • InChIKey: PWEJWVSFNSOAIX-SNAWJCMRSA-N
    • SMILES: ClC1=CC(/C=C/CN)=CC(=C1OC)OCC

計算された属性

  • 精确分子量: 241.0869564g/mol
  • 同位素质量: 241.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • XLogP3: 2.4

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1963869-0.1g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
0.1g
$678.0 2023-09-17
Enamine
EN300-1963869-10.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
10g
$3929.0 2023-06-02
Enamine
EN300-1963869-1g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
1g
$770.0 2023-09-17
Enamine
EN300-1963869-10g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
10g
$3315.0 2023-09-17
Enamine
EN300-1963869-0.5g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
0.5g
$739.0 2023-09-17
Enamine
EN300-1963869-1.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
1g
$914.0 2023-06-02
Enamine
EN300-1963869-0.05g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
0.05g
$647.0 2023-09-17
Enamine
EN300-1963869-0.25g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
0.25g
$708.0 2023-09-17
Enamine
EN300-1963869-5.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
5g
$2650.0 2023-06-02
Enamine
EN300-1963869-2.5g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine
1344796-88-8
2.5g
$1509.0 2023-09-17

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 関連文献

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amineに関する追加情報

Introduction to 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine and Its Significance in Modern Chemical Biology

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine, a compound with the CAS number 1344796-88-8, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate aromatic structure and functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of multiple substituents, including a chloro group, an ethoxy group, and a methoxy group, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.

The molecular structure of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine is highly versatile, enabling diverse modifications that can tailor its biological activity. The aromatic ring system, adorned with electron-withdrawing and electron-donating groups, influences its interactions with biological targets. This structural complexity has prompted extensive research into its pharmacological profile, particularly in the context of modulating enzyme activity and receptor binding. Recent studies have highlighted its potential as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In the context of modern drug discovery, the compound's< strong> chloro,< strong> ethoxy, and methoxy substituents play crucial roles in determining its pharmacokinetic properties. These groups not only influence solubility and metabolic stability but also enhance binding affinity to specific biological targets. For instance, the< strong> chloro group can increase lipophilicity, facilitating membrane penetration, while the ethoxy and methoxy groups can improve metabolic stability by resisting oxidative degradation. Such features make 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine a promising candidate for further development into a lead compound.

The compound's relevance is further underscored by its potential role in modulating signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune conditions. Emerging research suggests that derivatives of this molecule may exhibit inhibitory effects on key enzymes involved in these pathways. For example, studies have indicated that certain analogs of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine can interfere with tyrosine kinase activity, which is often dysregulated in cancer cells. Additionally, their ability to modulate neurotransmitter receptors has opened avenues for exploring treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

The synthesis of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine involves sophisticated organic chemistry techniques that highlight the intersection of synthetic methodologies and biological application. The process typically requires multi-step reactions, including functional group transformations such as halogenation, etherification, and amine introduction. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the aromatic core efficiently. These methods not only ensure high yield but also minimize side reactions, crucial for producing pure compounds suitable for biological testing.

The compound's< strong> chloro,< strong> ethoxy, and methoxy groups are strategically positioned to interact with biological targets in specific ways. The< strong> chloro group can engage in hydrophobic interactions or participate in hydrogen bonding depending on the local environment. Similarly,< strong> ethoxy and methoxy groups can serve as anchors for polar interactions or influence electronic distribution across the aromatic ring. This fine-tuned interaction profile allows researchers to design molecules with tailored biological activities by modifying these substituents or introducing additional functional groups.

In recent years, computational modeling has become an indispensable tool in understanding the behavior of complex molecules like 3-(3-chloro-5-chloromethyl)-4-methylphenyl)-1-propene (a related derivative). Molecular dynamics simulations and quantum mechanical calculations have provided insights into how these compounds interact with biological targets at an atomic level. Such computational studies not only accelerate the design process but also predict potential off-target effects before experimental testing. This integration of computational chemistry with experimental biology has significantly enhanced the efficiency of drug discovery pipelines.

The future prospects of 3-(3-chloro-p-tolyl)-1-propene derivatives are promising, with ongoing research focusing on optimizing their pharmacological properties through structure-based drug design. Innovations in synthetic chemistry continue to emerge, offering new ways to modify these molecules while maintaining or enhancing their therapeutic potential. Collaborative efforts between chemists and biologists are essential to translate laboratory findings into clinical applications that address unmet medical needs.

In conclusion, 3-(3-chloro-p-tolyl)-1-propene derivatives represent a significant area of interest in chemical biology due to their structural complexity and diverse biological activities. The strategic placement of functional groups such as< strong> chloro,< strong> ethoxy, and methoxy, along with advanced synthetic methodologies and computational tools,. As research progresses,these compounds are poised to play a crucial role in addressing complex diseases through innovative drug design strategies.


















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